Arteflene

概要

説明

準備方法

アルテフレーンは、イソアルテミシンAから始まる一連の化学反応によって合成されます。 合成経路には、アルテフレーンの主要な構造特徴である2,3-ジオキサビシクロ[3.3.1]ノナン環系の形成が含まれます 。 アルテフレーンの工業的生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。 これには、温度、圧力、および反応を促進するための特定の触媒の使用を制御することが含まれます .

化学反応の分析

アルテフレーンは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします 。 これらの反応で使用される一般的な試薬には、酸化用の鉄(II)と、特定の代謝経路の阻害用のケトコナゾールがあります 。 これらの反応から生成される主な生成物には、8-ヒドロキシアルテフレーングルクロン酸とα,β-不飽和ケトン誘導体があります .

科学研究への応用

アルテフレーンは、主に抗マラリア特性について研究されてきました。 マラリアの最も重篤な形態の原因となる寄生虫であるマラリア原虫に高い有効性が示されています 。 抗マラリア活性に加えて、アルテフレーンは、他の寄生虫感染症の治療における潜在的な使用と、新しい抗マラリア薬の開発のためのリード化合物として研究されてきました 。 その安定した化学構造と低毒性は、医薬品化学におけるさらなる研究のための有望な候補となっています .

科学的研究の応用

Antimalarial Activity

Arteflene has been primarily studied for its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In clinical trials, this compound was compared to mefloquine, another antimalarial drug. A notable study conducted in Gabon indicated that this compound did not significantly outperform mefloquine in terms of curing uncomplicated malaria. The trial revealed that this compound was less effective, with a cure rate of only 5% compared to 100% for mefloquine at day 28 post-treatment . High-grade resistance to this compound was observed in a significant portion of participants, raising concerns about its viability as a monotherapy .

Pharmacokinetics and Dynamics

This compound exhibits a moderate elimination half-life and rapid absorption following oral administration. In a study involving healthy volunteers infected with P. falciparum, this compound demonstrated a favorable pharmacokinetic profile with peak plasma concentrations occurring approximately 3.5 hours post-dose. The parasite reduction ratio (PRR) was also assessed, indicating effective antimalarial activity within 48 hours .

Comparative Efficacy

In comparison with other antimalarials like artemisinin and its derivatives, this compound has shown varying degrees of efficacy. While it possesses similar structural characteristics to artemisinin, its clinical performance has raised questions about its long-term use as a standalone treatment .

Case Studies

Several case studies highlight the challenges and outcomes associated with this compound treatment:

- Gabon Study : In this phase 3 trial involving children with uncomplicated malaria, this compound's single-dose treatment resulted in low cure rates and significant resistance issues. This case emphasized the need for combination therapies rather than monotherapy with this compound .

- Volunteer Infection Studies : Research involving volunteer infections has provided insights into the pharmacodynamics of this compound. Participants showed varying responses to treatment, with some experiencing recrudescence after initial clearance of parasites .

作用機序

類似化合物との比較

生物活性

Arteflene, also known as Ro 42-1611, is a synthetic endoperoxide compound derived from the natural product yingzhaosu A, which is isolated from the plant Artabotrys uncinatus. It has been primarily researched for its antimalarial properties, demonstrating significant biological activity against Plasmodium falciparum, the causative agent of malaria. This article delves into the biological activity of this compound, including its pharmacodynamics, efficacy in clinical studies, and potential mechanisms of action.

This compound is characterized by its unique endoperoxide structure, which contributes to its antimalarial activity. The compound operates through the generation of reactive oxygen species (ROS) upon activation within the parasite. This oxidative stress disrupts essential cellular processes in Plasmodium species, leading to parasite death.

Chemical Structure

- Molecular Formula : C₁₉H₂₃O₅

- Molecular Weight : 335.38 g/mol

Antimalarial Efficacy

This compound has been evaluated in various studies for its effectiveness against malaria:

- In Vitro Studies :

- Animal Studies :

-

Clinical Trials :

- In a phase 3 trial comparing this compound with mefloquine for treating uncomplicated P. falciparum malaria in children, this compound showed lower cure rates (only 1 out of 20 patients cured) compared to mefloquine (21 out of 21 patients cured) after 28 days . High-grade resistance was noted in a significant portion of patients receiving this compound.

Safety and Toxicology

This compound has been found to have low acute toxicity in animal studies. In a tolerance study involving rats, doses up to 400 mg/kg/day were well tolerated without significant adverse effects . Additionally, this compound tested negative in mutagenicity assays, indicating a favorable safety profile for further development.

Comparative Efficacy Table

| Study Type | This compound Efficacy | Comparison Drug | Outcome |

|---|---|---|---|

| In Vitro | Highly effective against resistant strains | None | Significant inhibition of parasite growth |

| Animal Model | 4-5 fold higher efficacy parenterally | None | Enhanced bioavailability |

| Clinical Trial | Low cure rate (5%) | Mefloquine | High cure rate (100%) |

Case Study 1: Clinical Trial in Gabon

In a randomized trial involving children with uncomplicated malaria, this compound was administered at a dose of 25 mg/kg orally. Results indicated that this compound had a significantly lower efficacy compared to mefloquine, with high resistance observed among treated patients .

Case Study 2: Pharmacokinetics Study

Research highlighted that this compound's pharmacokinetics were significantly improved when administered parenterally versus orally. This finding suggests that alternative delivery methods could enhance therapeutic outcomes .

特性

IUPAC Name |

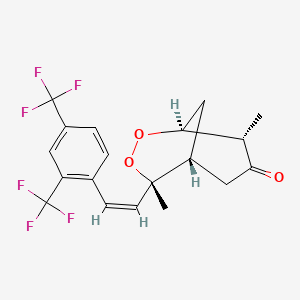

(1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRTVPZZJAADL-DAHZFVMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@H](CC1=O)[C@](OO2)(C)/C=C\C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318573 | |

| Record name | Arteflene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123407-36-3 | |

| Record name | Arteflene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123407-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arteflene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123407363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arteflene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEFLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PE5HV9NF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。